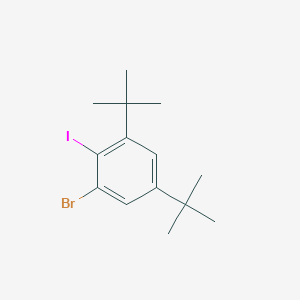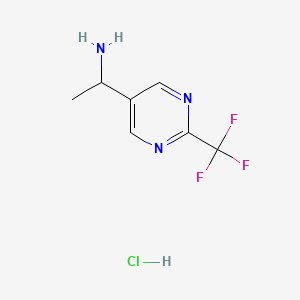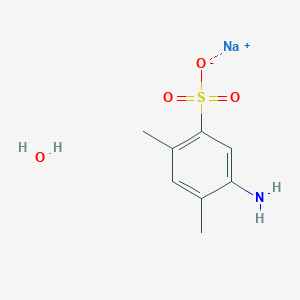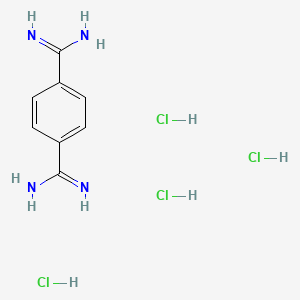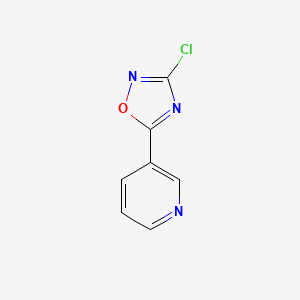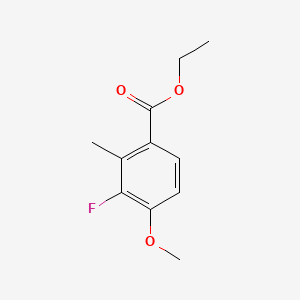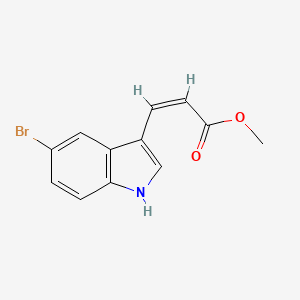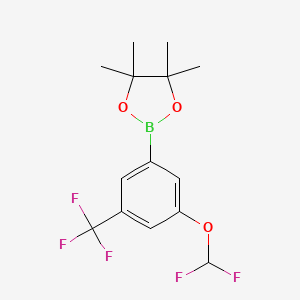![molecular formula C5H4N2OS2 B14030658 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and thiazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones or α-haloesters in the presence of a base, leading to the formation of the thiazolo[4,5-b][1,4]thiazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like triethylamine or sodium hydride .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[4,5-b][1,4]thiazine derivatives.
Substitution: Formation of substituted thiazolo[4,5-b][1,4]thiazine derivatives.
Aplicaciones Científicas De Investigación
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Electronic Properties: The rigid planar structure of the compound allows for efficient π-π stacking, making it suitable for use in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Thiazine: Contains a six-membered ring with sulfur and nitrogen atoms.
Thiazolo[5,4-d]thiazole: Another fused ring system with similar electronic properties.
Uniqueness
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C5H4N2OS2 |
|---|---|
Peso molecular |
172.2 g/mol |
Nombre IUPAC |
7H-[1,3]thiazolo[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C5H4N2OS2/c8-3-1-9-4-5(7-3)10-2-6-4/h2H,1H2,(H,7,8) |
Clave InChI |
IJITVVBSNKSKFC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(S1)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


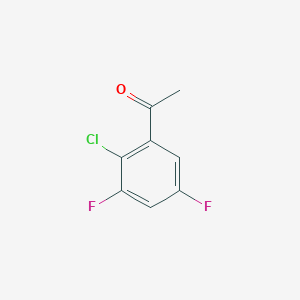
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)

